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Compound of Interest

Compound Name:

4-

[(Methylamino)methyl]cyclohexan-

1-amine

CAS No.: 1206679-47-1

Cat. No.: B1419079

Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the bifunctional molecule 4-[(Methylamino)methyl]cyclohexan-1-amine. Designed for

researchers, scientists, and professionals in drug development, this document synthesizes

predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). Due to the limited availability of published experimental spectra for this

specific compound, this guide leverages established spectroscopic principles and data from

analogous structures to provide a robust analytical framework.

Introduction to 4-[(Methylamino)methyl]cyclohexan-
1-amine
4-[(Methylamino)methyl]cyclohexan-1-amine is a diamine featuring a primary amine and a

secondary amine attached to a cyclohexane ring via a methylene bridge. This structure

presents a unique combination of functional groups that are of interest in various chemical and
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pharmaceutical applications. Accurate spectroscopic characterization is paramount for its

identification, purity assessment, and structural elucidation in research and development

settings. This guide provides the foundational spectroscopic knowledge for scientists working

with this and structurally related compounds.

Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating

the structure of organic molecules by providing information about the chemical environment of

hydrogen atoms. The predicted ¹H NMR spectrum of 4-[(Methylamino)methyl]cyclohexan-1-
amine in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the

different proton environments in the molecule.

Key Predicted ¹H NMR Signals:
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Rationale

Cyclohexyl CH

(axial &

equatorial)

1.0 - 2.0 Multiplet 9H

The methylene

protons of the

cyclohexane ring

will appear as a

complex multiplet

in the aliphatic

region.

-CH-NH₂ 2.5 - 3.0 Multiplet 1H

The proton on

the carbon

bearing the

primary amine is

deshielded and

will appear as a

multiplet.

-CH₂-NH- 2.3 - 2.6 Doublet 2H

The methylene

protons adjacent

to the secondary

amine will be a

doublet due to

coupling with the

N-H proton.

-NH₂ 1.0 - 2.0 (broad) Singlet (broad) 2H

The protons of

the primary

amine often

appear as a

broad singlet and

can exchange

with D₂O.

-NH-CH₃ 1.5 - 2.5 (broad) Singlet (broad) 1H The proton of the

secondary amine

will also be a

broad singlet and
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can exchange

with D₂O.

-N-CH₃ 2.2 - 2.5 Singlet 3H

The methyl

protons attached

to the nitrogen

typically appear

as a sharp

singlet in this

region.[1][2]

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 4-
[(Methylamino)methyl]cyclohexan-1-amine in 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup:

Use a 400 MHz or higher field NMR spectrometer.

Tune and shim the probe to ensure a homogeneous magnetic field.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a standard pulse sequence (e.g., zg30).

Data Acquisition:

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically

16 or 32 scans).

Set the relaxation delay (d1) to at least 1 second.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CHCl₃ at 7.26 ppm).

Integrate the signals to determine the relative number of protons.

Data Acquisition and Processing Workflow:

Caption: Workflow for acquiring and processing ¹H NMR data.

Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 4-
[(Methylamino)methyl]cyclohexan-1-amine will show distinct signals for each unique carbon

atom.

Key Predicted ¹³C NMR Signals:
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale

Cyclohexyl C1 (-CH-NH₂) 45 - 55

The carbon atom bonded to

the primary amine is

significantly deshielded.

Cyclohexyl C4 (-CH-CH₂-) 35 - 45

The quaternary carbon of the

cyclohexane ring will be in this

range.

Other Cyclohexyl CH₂ 25 - 35

The remaining methylene

carbons of the cyclohexane

ring.

-CH₂-NH- 50 - 60

The methylene carbon

adjacent to the secondary

amine is deshielded.

-N-CH₃ 30 - 40
The methyl carbon attached to

the nitrogen.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.5-0.7 mL of a deuterated solvent.

Instrument Setup:

Use a spectrometer with a broadband probe.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon

signals.

Data Acquisition:
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Acquire a larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the

low natural abundance of ¹³C.

Use a longer relaxation delay (d1) of 2-5 seconds.

Data Processing:

Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration).

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation. The IR spectrum of 4-
[(Methylamino)methyl]cyclohexan-1-amine will show characteristic absorption bands for its

primary and secondary amine groups, as well as C-H and C-N bonds.

Key Predicted IR Absorption Bands:
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Functional Group
Predicted

Wavenumber (cm⁻¹)
Intensity Description

N-H Stretch (Primary

Amine)
3400 - 3250 Medium

Two bands are

expected for the

symmetric and

asymmetric stretching

of the -NH₂ group.[1]

[2][3]

N-H Stretch

(Secondary Amine)
3350 - 3310 Medium-Weak

A single band is

expected for the N-H

stretch of the -NH-

group.[1][3]

C-H Stretch (Aliphatic) 2950 - 2850 Strong

Stretching vibrations

of the C-H bonds in

the cyclohexane ring

and methyl group.[4]

N-H Bend (Primary

Amine)
1650 - 1580 Medium

Scissoring vibration of

the -NH₂ group.[3]

C-N Stretch (Aliphatic

Amine)
1250 - 1020 Medium-Weak

Stretching vibrations

of the C-N bonds.[3]

[4]

N-H Wag (Primary &

Secondary Amines)
910 - 665 Broad, Strong

Out-of-plane bending

of the N-H bonds.[3]

Experimental Protocol for IR Spectroscopy (ATR):

Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of the

Attenuated Total Reflectance (ATR) accessory.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Collect a background spectrum of the clean, empty ATR crystal.
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Data Acquisition:

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Label the significant peaks.

IR Data Acquisition Workflow:

Caption: Workflow for acquiring and processing IR data using an ATR accessory.

Predicted Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a molecule.

Key Predicted Mass Spectrometric Data:

Molecular Ion (M⁺): The molecular weight of 4-[(Methylamino)methyl]cyclohexan-1-amine
(C₈H₁₈N₂) is 142.24 g/mol . Therefore, the molecular ion peak is expected at m/z = 142.

Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an

even nominal molecular mass.

Major Fragmentation Pathways:

α-Cleavage: This is a common fragmentation pathway for amines. Cleavage of the C-C

bond adjacent to the nitrogen atoms will be a dominant process.

Loss of a propyl radical from the cyclohexane ring could lead to a fragment at m/z = 99.
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Cleavage of the bond between the cyclohexane ring and the methylene bridge could

result in a fragment at m/z = 58 (CH₂=NH-CH₃) or m/z = 84 (cyclohexyl-NH₂).

Loss of NH₃: A peak corresponding to the loss of ammonia (M-17) from the primary amine

may be observed.

Loss of CH₃NH₂: A peak corresponding to the loss of methylamine (M-31) from the

secondary amine side chain might be present.

Experimental Protocol for Mass Spectrometry (EI-MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to

generate the mass spectrum.

Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data

for 4-[(Methylamino)methyl]cyclohexan-1-amine. By understanding these expected spectral

characteristics, researchers and scientists can more effectively identify and characterize this

molecule in their work. The provided experimental protocols offer a standardized approach to

data acquisition, ensuring high-quality and reproducible results. While this guide is based on

well-established spectroscopic principles and data from analogous compounds, experimental

verification is always recommended for definitive structural confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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